
(2S,3S)-Dimethyl aziridine-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2S,3S)-aziridine-2,3-dicarboxylate is a chiral compound with significant importance in organic chemistry. It is known for its unique three-membered aziridine ring, which imparts high reactivity and makes it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate typically involves the reaction of dimethyl fumarate with aziridine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the aziridine, followed by nucleophilic attack on the dimethyl fumarate . The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at low temperatures to ensure high stereoselectivity .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances yield and purity while minimizing by-products. The use of catalysts and optimized reaction parameters further improves the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2S,3S)-aziridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxazolidinones.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing ester groups.
Substitution: Nucleophiles such as amines and thiols are used under mild conditions to achieve ring-opening.
Major Products
The major products formed from these reactions include oxazolidinones, amino alcohols, and various substituted amino acids, depending on the specific reagents and conditions employed .
Scientific Research Applications
Dimethyl (2S,3S)-aziridine-2,3-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate exerts its effects involves the high reactivity of the aziridine ring. This ring can undergo nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, thereby influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: A precursor in the synthesis of (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate.
Aziridine-2-carboxylate: A related compound with a similar aziridine ring structure but different substituents.
Oxazolidinones: Products of the oxidation of this compound.
Uniqueness
Dimethyl (2S,3S)-aziridine-2,3-dicarboxylate is unique due to its chiral nature and the presence of both ester and aziridine functional groups. This combination allows for diverse reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
dimethyl (2S,3S)-aziridine-2,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3-4,7H,1-2H3/t3-,4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPCJOIALQVHIX-IMJSIDKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

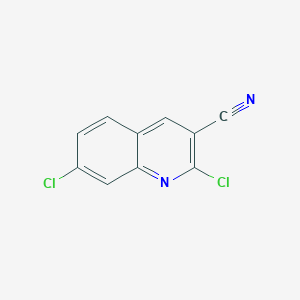

![((3R,8AS)-octahydropyrrolo[1,2-a]pyrazin-3-yl)methanol](/img/structure/B119053.png)
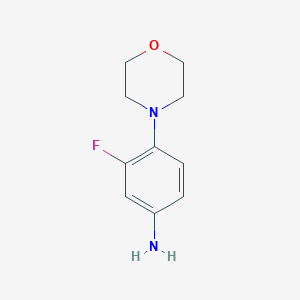
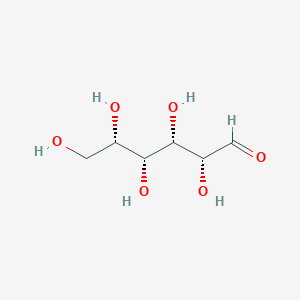
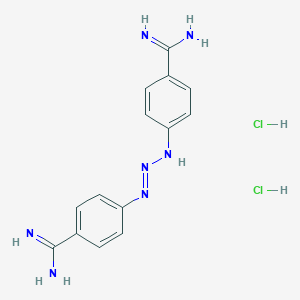


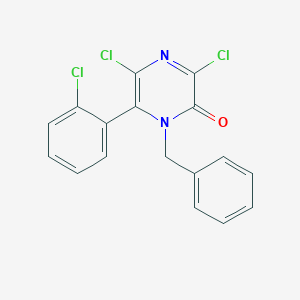
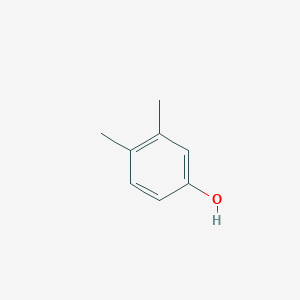
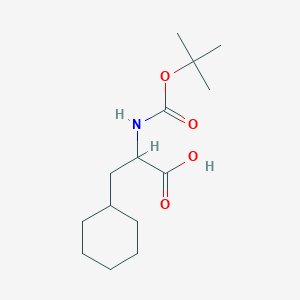
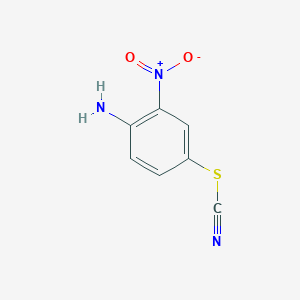
![2-[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanol](/img/structure/B119081.png)
